
1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine is a chemical compound that features a cyclobutanamine moiety linked to a 1-methyl-1H-1,2,3-triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine typically involves the cycloaddition reaction known as “click chemistry.” This method employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. The starting materials include an azide and an alkyne, which react under mild conditions to yield the triazole product. The reaction is usually carried out in an aqueous medium, which enhances the reaction rate and minimizes cytotoxicity .
Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes, utilizing automated reactors to ensure consistent quality and yield. The use of water-soluble ligands, such as BTTES, can further improve the efficiency and biocompatibility of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using reagents like peracids.
Reduction: The compound can be reduced under hydrogenation conditions to modify the triazole ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Peracids such as m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst is typically employed.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted triazoles and cyclobutanamine derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and materials.
Industry: Utilized in the development of corrosion inhibitors and photostabilizers.
Mécanisme D'action
The mechanism of action of 1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid (BTTES): A water-soluble ligand used in click chemistry.
3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-butanamine:
Uniqueness: 1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine is unique due to its cyclobutanamine moiety, which imparts distinct structural and chemical properties. This uniqueness makes it a valuable compound for developing novel materials and therapeutic agents.
Propriétés
Formule moléculaire |
C7H12N4 |
|---|---|
Poids moléculaire |
152.20 g/mol |
Nom IUPAC |
1-(1-methyltriazol-4-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C7H12N4/c1-11-5-6(9-10-11)7(8)3-2-4-7/h5H,2-4,8H2,1H3 |
Clé InChI |
ZSWKWWNHSUTEGM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=N1)C2(CCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


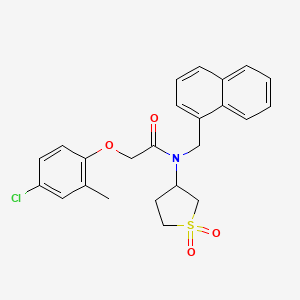
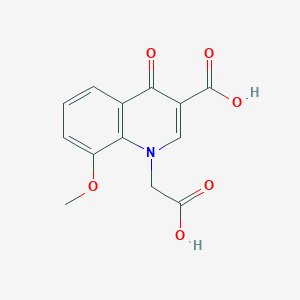
![Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine](/img/structure/B12116266.png)
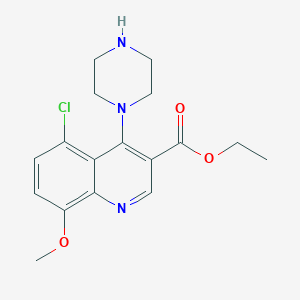
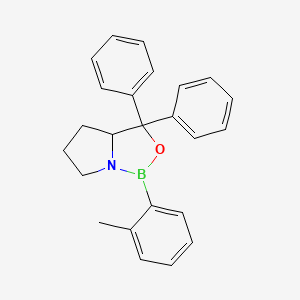
![ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12116282.png)

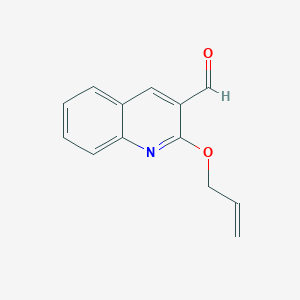
![ethyl 2-((2E)-3-phenylprop-2-enylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12116298.png)
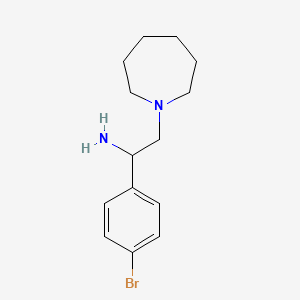
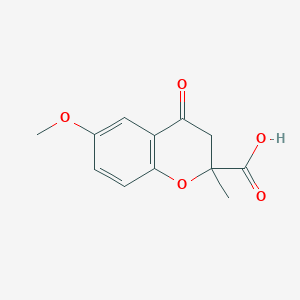

![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12116322.png)
![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12116325.png)
